BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4,4-Dimethoxytetrahydro-2H-
pyran-3-ol (CAS: 104681-92-7)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4,4-Dimethoxytetrahydro-2H-
Compound Name:

pyran-3-ol

Cat. No.: B169958

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a heterocyclic building block of significant interest
in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold,
combined with a versatile hydroxyl group and a protected ketone functionality (as a dimethyl
ketal), makes it a valuable chiral intermediate for the synthesis of complex molecular
architectures. This guide provides a comprehensive overview of its chemical properties, a
detailed experimental protocol for its asymmetric synthesis, and relevant safety information.
The enantiomerically pure form, particularly (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol,
serves as a key precursor in the development of novel therapeutics, such as chemokine
receptor inhibitors.[1]

Physicochemical and Safety Data

The properties of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol are summarized below. Data is
compiled from various chemical databases and supplier information.

Properties
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Property Value Source(s)
CAS Number 104681-92-7 [2]
Molecular Formula C7H1404 [2]
Molecular Weight 162.18 g/mol [2]

IUPAC Name 4,4-dimethoxyoxane-3-ol [2]

SMILES COcC1(ccoccio)oc [2]

InChiKey BXGOXDLHSNHTCX- 2]

UHFFFAOYSA-N

Physical Form Liquid Vendor Data
Purity (Typical) >95% Vendor Data
XLogP3 (Predicted) -0.7 [2]

Safety and Hazard Information

This compound should be handled with appropriate personal protective equipment (PPE) in a
well-ventilated area.

Hazard Statement Code Description
Skin Irritation H315 Causes skin irritation.[2]
o Causes serious eye irritation.
Eye Irritation H319
[2]
_ . May cause respiratory
Respiratory Irritation H335

irritation.[2]

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Spectral Data

Experimentally obtained spectral data for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is not
widely available in public databases. The following tables provide predicted data based on
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standard spectroscopic principles and data from analogous structures.

Predicted ‘H NMR Data (CDCls, 400 MHz)

Predicted Chemical Shift

Proton Assignment Multiplicity
(6, ppm)

-OH 15-3.0 Broad Singlet

H-3 3.8-4.0 Multiplet

H-2, H-6 (CH2) 35-3.9 Multiplet

H-5 (CHz2) 17-21 Multiplet

-OCHs 3.2-34 Two Singlets

Predicted Chemical Shift (8, ppm)

Carbon Assignment

C-4 (Ketal Carbon) 98 - 102
C-3 (CH-OH) 68 -72
C-2, C-6 (CH2) 60 - 65
-OCHs 48 - 52
C-5 (CHz) 30-35

Predicted IR Spectral Data

Functional Group

Predicted Absorption
Range (cm™?)

Description

O-H Stretch 3550 - 3200 Broad, indicates alcohol
C-H Stretch 3000 - 2850 Aliphatic C-H

Strong, indicates ether and
C-O Stretch 1200 - 1000

alcohol
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Predicted Mass Spectrometry Data

m/z Value Predicted Fragment
161 [M-H]-

163 [M+H]*

185 [M+Na]*

145 [M+H-H20]*

131 [M-OCHs]*

Experimental Protocols: Asymmetric Synthesis

The following protocol details the preparative asymmetric synthesis of (R)-4,4-
Dimethoxytetrahydro-2H-pyran-3-ol from its corresponding ketone precursor. This method
utilizes a dual-enzyme system for high yield and enantioselectivity (>99% ee).[1]

Objective

To produce enantiomerically pure (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via the
asymmetric enzymatic reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one. The process
incorporates an in situ NADPH cofactor regeneration system using glucose dehydrogenase
(GDH) to enhance economic viability.[1]

Materials

4,4-Dimethoxytetrahydro-2H-pyran-3-one (Substrate, 1)
o Ketoreductase (KRED101)

e Glucose Dehydrogenase (GDH101)

» Nicotinamide adenine dinucleotide phosphate (NADP)

e D-Glucose

¢ Potassium phosphate monobasic (KH2POa)
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e Deionized Water

General Procedure

o Buffer Preparation: Prepare a 0.5 M potassium phosphate buffer (KH2PO4) and adjust the pH
t0 6.5.

e Reaction Mixture Preparation:

o In a suitable reaction vessel, dissolve the substrate, 4,4-Dimethoxytetrahydro-2H-pyran-3-
one (1), to a concentration of 100 g/L (0.63 M) in the pH 6.5 buffer.

o Add D-Glucose to a final concentration of 130 g/L (0.72 M).
e Enzyme and Cofactor Addition:

o To the substrate solution, add stock solutions of the enzymes and cofactor to achieve the
following final concentrations:

» KRED101: 0.1 g/L
= GDH101: 0.3 g/L
= NADP: 0.12 g/L
» Reaction Conditions:
o Maintain the reaction mixture at a constant temperature of 35 °C.
o Provide gentle agitation to ensure homogeneity.

o Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) until
substrate conversion is complete.

e Work-up and Isolation:

o Upon reaction completion, perform a suitable extraction procedure (e.g., with ethyl
acetate).
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o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo to yield the crude product.

o Purify the product, (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol (2), via column
chromatography or distillation as required.

This protocol is scalable and has been successfully employed at the pilot-plant scale, yielding
80 kg of the target compound with 96-98% yield.[1]

Visualizations
Biocatalytic Synthesis Workflow

The following diagram illustrates the key steps and components in the asymmetric synthesis of
(R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.

Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol
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Caption: Workflow for the dual-enzyme asymmetric synthesis.

Logical Relationship of Components

The diagram below outlines the logical dependencies and roles of each key component in the
synthesis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b169958#4-4-dimethoxytetrahydro-2h-pyran-3-ol-cas-
number-104681-92-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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